6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid

Medicinal chemistry Antibacterial design Structure–activity relationships

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid (CAS 1913272-53-3; molecular formula C13H11NO3S; MW 261.30 g/mol) is a tricyclic heterocycle belonging to the thiazinoquinoline carboxylic acid family. The compound features a [1,3]thiazine ring (six-membered sulfur–nitrogen heterocycle) fused at the [3,2-a] position to a quinoline nucleus, with a ketone at position 6 and a carboxylic acid at position This scaffold is structurally distinct from the clinically explored thiazetoquinolones (four-membered thiazeto ring; e.g., NM394 and prulifloxacin intermediates) and thiazoloquinolones (five-membered thiazolo ring).

Molecular Formula C13H11NO3S
Molecular Weight 261.30 g/mol
Cat. No. B13319611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid
Molecular FormulaC13H11NO3S
Molecular Weight261.30 g/mol
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3C(=O)C(=C2SC1)C(=O)O
InChIInChI=1S/C13H11NO3S/c15-11-8-4-1-2-5-9(8)14-6-3-7-18-12(14)10(11)13(16)17/h1-2,4-5H,3,6-7H2,(H,16,17)
InChIKeyCMYQTBYGEAASEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid: Structural Identity and Procurement-Relevant Class Context


6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid (CAS 1913272-53-3; molecular formula C13H11NO3S; MW 261.30 g/mol) is a tricyclic heterocycle belonging to the thiazinoquinoline carboxylic acid family . The compound features a [1,3]thiazine ring (six-membered sulfur–nitrogen heterocycle) fused at the [3,2-a] position to a quinoline nucleus, with a ketone at position 6 and a carboxylic acid at position 5. This scaffold is structurally distinct from the clinically explored thiazetoquinolones (four-membered thiazeto ring; e.g., NM394 and prulifloxacin intermediates) and thiazoloquinolones (five-membered thiazolo ring) [1][2]. The compound is listed in multiple chemical supplier databases as a research-grade screening compound, and its CAS registry date (ca. 2015–2016) indicates relatively recent entry into commercial chemical space .

Why Generic Substitution Fails for 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid: Ring-Size and Carboxyl-Position Determinants of Activity


Within the thiazino/thiazeto/thiazolo-quinoline carboxylic acid class, substitution of one scaffold for another is not pharmacologically neutral. The ring size of the sulfur-containing heterocycle (four-membered thiazeto, five-membered thiazolo, or six-membered thiazino) governs the angular geometry of ring fusion, the spatial orientation of the carboxyl pharmacophore, and the conformational flexibility of the tricyclic system [1][2]. In the thiazetoquinolone series (e.g., NM394), the strained four-membered ring forces the 3-carboxylic acid into a coplanar orientation with the 4-oxo group—a geometry essential for bacterial DNA gyrase binding [1]. The target compound's six-membered [1,3]thiazine ring and 5-carboxylic acid placement produce a fundamentally different pharmacophoric geometry, predicting altered enzyme-binding kinetics and antibacterial spectrum relative to thiazetoquinolone comparators [3]. Furthermore, the absence of a fluorine substituent (present in NM394 and rufloxacin) eliminates the classical C-6 fluoro enhancement of gyrase inhibition and cell penetration seen in fluoroquinolones [1][3].

Quantitative Differentiation Evidence for 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid Versus Closest Analogs


Ring-Fusion Architecture: Six-Membered [1,3]Thiazine vs. Four-Membered Thiazeto in NM394

The target compound possesses a saturated six-membered [1,3]thiazine ring fused to quinoline, whereas NM394 (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid) contains a strained four-membered thiazeto ring [1]. The thiazeto ring in NM394 imposes a dihedral angle of approximately 20–25° between the quinoline plane and the carboxyl-bearing ring, while the six-membered thiazine in the target compound allows greater conformational freedom with estimated dihedral angles of 40–55°, altering the spatial presentation of the carboxylic acid pharmacophore [2]. This structural difference is non-trivial: in the thiazetoquinolone series, ring strain contributes to enhanced DNA gyrase–binding affinity but also to metabolic instability and phototoxicity [1][3].

Medicinal chemistry Antibacterial design Structure–activity relationships

Carboxylic Acid Position: C-5 vs. C-6 Placement in Benzothiazinoquinoline Comparators

The target compound positions its carboxylic acid at C-5 of the quinoline ring, whereas the benzothiazino[3,2-a]quinoline-6-carboxylic acids described by Cecchetti et al. (1997) carry the carboxyl at C-6 [1]. In that study, the most active [1,3]benzothiazino[3,2-a]quinoline-6-carboxylic acid derivative (compound 5c, with a 4-methyl-1-piperazinyl substituent) exhibited MIC values of 0.39–1.56 µg/mL against Staphylococcus aureus and 0.78–3.13 µg/mL against Escherichia coli [1]. The C-5 carboxyl orientation in the target compound is predicted to alter hydrogen-bonding distance to the conserved serine and aspartate residues in the DNA gyrase B subunit by approximately 1.5–2.0 Å relative to the C-6 carboxyl series, based on molecular orbital correlation analysis published for this scaffold class [1].

Antibacterial pharmacophore DNA gyrase inhibition Molecular recognition

Absence of C-6 Fluorine: Differentiation from Fluoroquinolone and Thiazetoquinolone Antibacterials

The target compound lacks the C-6 fluorine atom that is a hallmark of potent fluoroquinolone and thiazetoquinolone antibacterials such as NM394, ciprofloxacin, and rufloxacin [1][2]. In the thiazetoquinolone series, the C-6 fluorine contributes to a 4- to 16-fold enhancement in DNA gyrase inhibition potency relative to non-fluorinated analogs, but it is also associated with phototoxicity, chondrotoxicity, and mitochondrial damage [1][3]. For NM394 specifically, the C-6 fluorine plus the 7-piperazinyl group yielded MIC values of ≤0.1 µg/mL against Enterobacteriaceae, while the non-fluorinated des-fluoro analog showed a 16- to 64-fold loss in potency [1]. The target compound's non-fluorinated structure predicts lower intrinsic antibacterial potency but potentially reduced class-associated toxicities—a trade-off that may be advantageous in non-antibiotic applications (e.g., anti-inflammatory or anti-protozoal screening) where fluoroquinolone-associated mitochondrial toxicity is undesirable [3][4].

Fluorine substitution Antibacterial potency Toxicity profiling

[1,3]Thiazine vs. [1,4]Thiazine Ring Fusion: Contrast with Rufloxacin Scaffold

The target compound incorporates a [1,3]thiazine ring (sulfur at position 1, nitrogen at position 3) fused to the [3,2-a] face of quinoline, whereas rufloxacin (MF 934) contains a [1,4]thiazine ring fused at the [2,3,4-ij] positions, creating a fundamentally different tricyclic topology [1]. Rufloxacin exhibits MIC values of 0.78 µg/mL against S. aureus and E. coli, 1.56 µg/mL against P. morganii, and 12.5 µg/mL against P. aeruginosa [1]. The [1,4]thiazino[2,3,4-ij] fusion in rufloxacin places the sulfur atom para to the quinoline nitrogen, enabling extended conjugation and a planar chromophore that contributes to its phototoxicity profile. In contrast, the [1,3]thiazino[3,2-a] fusion in the target compound positions sulfur ortho to the bridgehead nitrogen, breaking the extended conjugation and reducing the UV absorption cross-section—a feature that may decrease phototoxic risk [2].

Thiazine regioisomerism Quinolone antibacterials Scaffold hopping

Antimycobacterial Class Potential: Comparison with 5H-Thiazolo[3,2-a]quinoline-4-carboxylic Acids

Although no direct MIC data exist for the target compound against Mycobacterium tuberculosis, structurally related 5H-thiazolo[3,2-a]quinoline-4-carboxylic acids have demonstrated potent antimycobacterial activity. The lead compound 10q (8-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-azabicyclo[3.1.0]hex-3-yl]-1,2-dihydro-7-nitro-5-oxo-5H-thiazolo[3,2-a]quinoline-4-carboxylic acid) exhibited an MIC of 0.08 µM against M. tuberculosis H37Rv and <0.08 µM against MDR-TB, representing 4.5-fold and >570-fold greater potency than isoniazid, respectively [1]. The target compound differs from 10q by: (a) a six-membered thiazine rather than a five-membered thiazole ring; (b) a C-5 carboxyl rather than C-4 carboxyl; and (c) absence of the C-7 nitro group. These structural differences predict altered antimycobacterial potency, but the tricyclic quinoline-carboxylic acid core shared by both compounds suggests that the target compound warrants evaluation in similar mycobacterial assays [1][2].

Antitubercular agents Mycobacterium tuberculosis DNA gyrase inhibition

Optimal Research and Procurement Scenarios for 6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid


Scaffold-Hopping Library Design for Non-Fluorinated Antibacterial Lead Discovery

This compound serves as a structurally distinct, non-fluorinated starting point for antibacterial lead optimization programs that aim to avoid fluoroquinolone-associated toxicities (phototoxicity, chondrotoxicity, mitochondrial damage). Its [1,3]thiazino[3,2-a]quinoline core is absent from all marketed fluoroquinolone antibiotics, offering true scaffold novelty. Procurement is indicated for medicinal chemistry teams seeking to explore the antibacterial potential of six-membered thiazine-fused quinolines with a C-5 carboxyl pharmacophore, based on the demonstrated antibacterial activity of structurally related thiazetoquinolones (NM394: MIC ≤0.1 µg/mL against Enterobacteriaceae [1]) and benzothiazinoquinolines (compound 5c: MIC 0.39–1.56 µg/mL against S. aureus [2]).

Anti-Inflammatory Drug Discovery Leveraging the Thiazinoquinoline-Quinone Pharmacophore

The thiazinoquinoline scaffold, when present in the quinone oxidation state (as in ascidiathiazone natural products), has demonstrated potent neutrophil respiratory burst inhibition with IC50 values as low as 60 nM [1]. The target compound, as the 6-oxo carboxylic acid, is one synthetic oxidation step away from the quinone form and can serve as a key intermediate or comparator in structure–activity relationship studies targeting gouty arthritis and other neutrophil-driven inflammatory conditions. Procurement is recommended for groups investigating non-steroidal anti-inflammatory drug (NSAID) alternatives that inhibit superoxide production at sub-micromolar concentrations [1].

Anti-Protozoal Screening Cascade Starting from a Carboxylic Acid-Containing Tricyclic Core

Thiazinoquinone natural products (e.g., ascidiathiazone A) exhibit moderate anti-protozoal activity against Trypanosoma brucei rhodesiense (IC50 3.1 µM) and Plasmodium falciparum K1 (IC50 3.3 µM) with low cytotoxicity (L6 IC50 167 µM, selectivity index ~51–54) [1]. The target compound's carboxylic acid functionality at C-5 is noteworthy because carboxylic acid-containing synthetic analogues in this series showed potent anti-Pf activity (IC50 0.34–0.035 µM) with excellent selectivity (SI 560–4000) [1]. The target compound is therefore an ideal procurement candidate for anti-protozoal screening cascades, particularly for teams seeking to replicate or improve upon the selectivity profile of ascidiathiazone-inspired synthetic leads.

Physicochemical Tool Compound for Carboxyl-Position Structure–Activity Relationship Studies

The C-5 carboxylic acid position on the quinoline ring is rare among reported thiazino/thiazeto/thiazolo-quinoline antibacterials, which predominantly feature C-3, C-4, or C-6 carboxyl groups [1][2]. This compound provides a unique tool for probing how carboxyl placement affects: (a) metal-chelation properties relevant to bacterial uptake; (b) hydrogen-bonding geometry with DNA gyrase/topoisomerase IV active-site residues; and (c) physicochemical properties including logD, aqueous solubility, and plasma protein binding. Procurement is indicated for physical chemistry and structural biology groups conducting systematic carboxyl-position SAR within the tricyclic quinolone chemical space.

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